Albaconazole-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

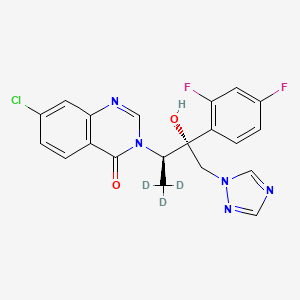

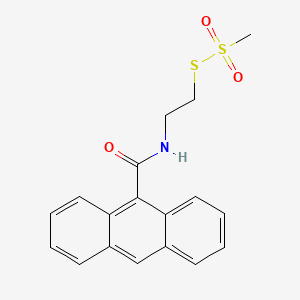

Albaconazole-d3 is a deuterated form of Albaconazole, a second-generation triazole antifungal agent. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule. The deuteration process enhances the stability and metabolic profile of the compound, making it a valuable tool in pharmacokinetic studies and drug development.

Applications De Recherche Scientifique

Albaconazole-d3 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Albaconazole in various samples.

Biology: Employed in studies to understand the metabolic pathways and biological effects of Albaconazole.

Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of Albaconazole.

Industry: Utilized in the development of new antifungal agents and formulations.

Mécanisme D'action

- Lanosterol demethylase is involved in the biosynthesis of ergosterol, a crucial component of fungal cell membranes. By inhibiting this enzyme, Albaconazole disrupts ergosterol synthesis, leading to membrane instability and cell death .

- The reduction in ergosterol levels affects membrane fluidity, permeability, and integrity. Consequently, fungal cells become more susceptible to damage and are unable to maintain their structural integrity .

Target of Action

Mode of Action

Analyse Biochimique

Biochemical Properties

Albaconazole-d3, like its parent compound Albaconazole, is believed to inhibit the fungal CYP51 enzyme . This enzyme is involved in the synthesis of ergosterol, a vital component of the fungal cell membrane . By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Cellular Effects

This compound has shown potent activity against various fungal species in both in vitro and in vivo settings . It has been found to be well-tolerated and effective in treating fungal infections

Molecular Mechanism

The molecular mechanism of this compound is thought to involve the inhibition of the fungal CYP51 enzyme . This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane . By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to a compromise in the integrity of the fungal cell membrane and ultimately cell death .

Temporal Effects in Laboratory Settings

Albaconazole, the parent compound of this compound, has been reported to have a very long half-life and large volume of distribution , suggesting that this compound may also exhibit similar properties.

Dosage Effects in Animal Models

In animal models, Albaconazole has shown to be effective at higher dosages . For instance, in an animal model of Chagas’ disease, Albaconazole could be detected in cerebrospinal fluid only at higher dosages (80 mg/kg/day), with drug concentrations in the cerebrospinal fluid reaching 15% of serum levels . It is plausible that this compound may exhibit similar dosage effects in animal models.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not fully known. Given that it is a derivative of Albaconazole, it is likely that it shares similar metabolic pathways. Albaconazole is known to inhibit the fungal CYP51 enzyme, which is involved in the synthesis of ergosterol .

Transport and Distribution

Albaconazole, the parent compound, has been reported to have a large volume of distribution , suggesting that this compound may also be widely distributed within the body.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Albaconazole-d3 involves several steps, starting from the appropriate deuterated precursors. The key steps include:

Formation of the triazole ring: This is typically achieved through a cyclization reaction involving a suitable azide and alkyne.

Introduction of the quinazolinone scaffold: This step involves the formation of the quinazolinone ring system, which is a crucial structural component of this compound.

Deuteration: The final step involves the incorporation of deuterium atoms into the molecule, which can be achieved through various methods such as catalytic hydrogen-deuterium exchange.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of reaction conditions: To ensure high yield and purity, reaction conditions such as temperature, pressure, and solvent choice are optimized.

Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: Albaconazole-d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions such as reflux or room temperature.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may yield reduced derivatives with different functional groups.

Comparaison Avec Des Composés Similaires

Albaconazole-d3 is compared with other similar compounds such as:

Isavuconazole: Similar in structure and mechanism of action, but with different pharmacokinetic properties.

Ravuconazole: Shares a similar antifungal spectrum but differs in its metabolic profile and half-life.

Posaconazole: Has a broader antifungal spectrum but may have different side effect profiles.

Voriconazole: Similar in its mechanism of action but with different clinical applications and side effects.

Uniqueness: this compound is unique due to its deuterated nature, which enhances its stability and metabolic profile. This makes it a valuable tool in pharmacokinetic studies and drug development, providing insights into the behavior of Albaconazole in biological systems.

Propriétés

IUPAC Name |

7-chloro-3-[(2R,3R)-1,1,1-trideuterio-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClF2N5O2/c1-12(28-11-25-18-6-13(21)2-4-15(18)19(28)29)20(30,8-27-10-24-9-26-27)16-5-3-14(22)7-17(16)23/h2-7,9-12,30H,8H2,1H3/t12-,20-/m1/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIXWHUVLCAJQL-JHSKFNMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClF2N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid](/img/structure/B564663.png)

![4,7-Dimethyl-5,6-diazaspiro[2.4]heptane-4,7-diol](/img/structure/B564671.png)